![molecular formula C13H26ClNO2 B2802282 Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 2193065-76-6](/img/structure/B2802282.png)

Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

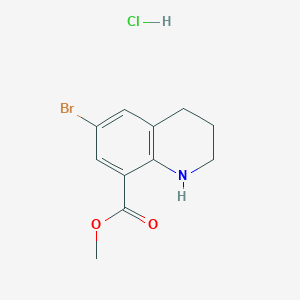

Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemical compound with the CAS Number: 2193065-76-6 . It has a molecular weight of 263.81 . The IUPAC name for this compound is tert-butyl 2- (1- (aminomethyl)cyclohexyl)acetate hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-13(10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . The compound is shipped at normal temperatures .Wissenschaftliche Forschungsanwendungen

Biodegradation and Fate of ETBE and MTBE

Research has identified microorganisms capable of degrading ETBE and MTBE, which are structurally similar to the compound of interest. These studies focus on aerobic biodegradation pathways involving initial hydroxylation steps and the potential for bioaugmentation and biostimulation strategies in groundwater remediation. Although these findings do not directly address "Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride," they highlight the scientific community's interest in understanding and mitigating the environmental impacts of related compounds (Thornton et al., 2020).

Chemical Recycling of Polyethylene Terephthalate (PET)

While not directly related to the compound of interest, research into the chemical recycling of PET sheds light on broader efforts within the chemical industry to address environmental concerns associated with synthetic polymers. This research explores the hydrolysis and glycolysis of PET to recover valuable monomers or produce secondary materials, emphasizing the potential for sustainable practices in the chemical industry (Karayannidis & Achilias, 2007).

Application of Polymer Membranes for Fuel Additive Purification

Another area of related interest is the application of polymer membranes for the purification of fuel additives like MTBE from methanol. This research highlights the importance of membrane technology in separating and purifying chemicals used in fuel formulations, which may provide insights into potential purification strategies for similar compounds (Pulyalina et al., 2020).

Environmental Impact and Remediation Efforts

The environmental impact and remediation efforts for MTBE and related oxygenates are significant areas of research, with studies focusing on biodegradation pathways, the effectiveness of bioreactors, and natural attenuation processes in contaminated sites. These findings contribute to a broader understanding of how similar compounds might behave in the environment and the potential strategies for their mitigation and remediation (Fiorenza & Rifai, 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation . The compound also has several precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions that should be taken when handling the compound .

Eigenschaften

IUPAC Name |

tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-13(10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPQNBHIZDIBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCCCC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2802199.png)

![1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2802203.png)

![1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2802204.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)

![N-(4-acetamidophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2802211.png)

![2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2802214.png)

![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)